

Analytical techniques for the characterization of 6-Iodoquinolin-4-ol.

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Compound of Interest

Compound Name: **6-Iodoquinolin-4-ol**

Cat. No.: **B3022007**

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Introduction: The Significance of Characterizing 6-Iodoquinolin-4-ol

6-Iodoquinolin-4-ol is a heterocyclic compound belonging to the quinoline class. Quinoline derivatives are pivotal scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities including anticancer, antimalarial, and antibacterial properties.^[1] The introduction of an iodine atom at the 6-position and a hydroxyl group at the 4-position creates a molecule with unique electronic and steric properties, making it a valuable intermediate for the synthesis of more complex drug candidates and functional materials.

Given its potential, rigorous analytical characterization is not merely a procedural step but a fundamental requirement to ensure its identity, purity, and stability. This guide provides a detailed overview of the essential analytical techniques, offering both the theoretical basis and practical, step-by-step protocols for the comprehensive characterization of **6-Iodoquinolin-4-ol**.

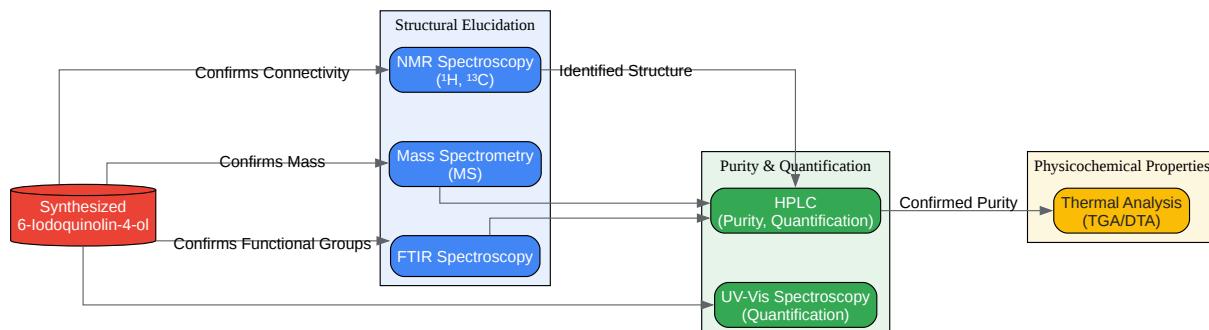
Physicochemical Properties

A foundational step in any analytical workflow is to understand the basic physicochemical properties of the compound. These values are critical for sample preparation, data interpretation, and safety considerations.

Property	Value	Source
Molecular Formula	C ₉ H ₆ INO	PubChem[2]
Molecular Weight	271.05 g/mol	PubChem[2]
IUPAC Name	6-iodo-1H-quinolin-4-one	PubChem[2]
CAS Number	342617-07-6	PubChem[2]
Appearance	Typically an off-white to yellow solid	(General)
Tautomerism	Exists in equilibrium with its keto tautomer, 6-iodoquinolin-4(1H)-one	(Chemical Principle)

A Holistic Approach to Characterization

A single analytical technique is rarely sufficient for full characterization. A multi-technique, orthogonal approach is necessary to build a complete profile of the molecule, confirming its structure, quantifying its purity, and assessing its stability. The following diagram illustrates a logical workflow.

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Caption: Overall analytical workflow for **6-Iodoquinolin-4-ol** characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

Principle & Application: NMR spectroscopy is the most powerful technique for elucidating the molecular structure of organic compounds.^[3] It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei. For **6-Iodoquinolin-4-ol**, ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR identifies the number of unique carbon environments.

Causality in Experimental Choices:

- **Solvent:** Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice. Its polarity effectively dissolves the quinolinol, and its high boiling point allows for stable measurements.

The broad -OH and -NH proton signals from the tautomers are readily observable in this solvent.[4][5]

- Internal Standard: Tetramethylsilane (TMS) is used to reference the chemical shifts to 0 ppm.

Protocol: ^1H and ^{13}C NMR

- Sample Preparation: Accurately weigh 5-10 mg of **6-Iodoquinolin-4-ol** and dissolve it in ~0.7 mL of DMSO-d₆ in an NMR tube.
- Instrumentation: Use a 400 MHz or higher field NMR spectrometer for better resolution.[4]
- Acquisition (^1H NMR): Acquire the spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- Acquisition (^{13}C NMR): Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ^{13}C .
- Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the ^1H spectrum by setting the residual DMSO solvent peak to 2.50 ppm.

Data Interpretation: Expected Spectra

The presence of the electron-withdrawing iodine atom and the hydroxyl/keto group significantly influences the chemical shifts of the aromatic protons compared to the parent 4-quinolinol.[5]

Proton Assignment (¹ H NMR)	Expected Chemical Shift (ppm, in DMSO-d ₆)	Multiplicity	Notes
H-2	~8.0 - 8.2	Doublet (d)	Coupled to H-3.
H-3	~6.1 - 6.3	Doublet (d)	Coupled to H-2. Shift is upfield due to the adjacent oxygen.
H-5	~8.2 - 8.4	Doublet (d)	Deshielded due to proximity to the fused ring system.
H-7	~7.7 - 7.9	Doublet of doublets (dd)	Coupled to H-5 and H-8.
H-8	~7.9 - 8.1	Doublet (d)	
OH/NH	~11.0 - 12.0	Broad singlet (br s)	Exchangeable proton; its position can vary.

¹³C NMR: Expect 9 distinct carbon signals. The C-I carbon (C-6) will be shifted significantly upfield (~90-100 ppm) due to the heavy atom effect, while the carbonyl carbon (C-4) of the keto tautomer will be significantly downfield (>170 ppm).

Mass Spectrometry (MS): Confirming Molecular Weight

Principle & Application: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules.^[4] It is the definitive technique for confirming the molecular weight of a compound, thereby validating its elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

Causality in Experimental Choices:

- **Ionization Technique:** Electrospray ionization (ESI) is suitable for this polar molecule. For GC-MS applications, Electron Ionization (EI) would be used.^{[2][6]}

- Analysis: The key is to identify the molecular ion peak $[M]^+$ or the protonated molecule $[M+H]^+$.

Protocol: LC-MS (ESI)

- Sample Preparation: Prepare a dilute solution of the compound (~10-100 $\mu\text{g/mL}$) in a suitable solvent like methanol or acetonitrile.
- Instrumentation: Infuse the sample directly into an ESI-equipped mass spectrometer or inject it via an HPLC system.
- Acquisition: Acquire the mass spectrum in positive ion mode to observe the $[M+H]^+$ adduct. Scan a mass range that includes the expected molecular weight (e.g., m/z 100-500).
- Data Analysis: Locate the peak corresponding to the molecular ion. For **6-Iodoquinolin-4-ol** ($\text{C}_9\text{H}_6\text{INO}$), the expected monoisotopic mass is 270.95 Da.^[2] The protonated molecule $[M+H]^+$ should appear at $m/z \approx 271.96$.

Data Interpretation

- Molecular Ion Peak: The most critical peak to identify. Its presence confirms the molecular weight.
- Isotopic Pattern: Iodine is monoisotopic (^{127}I), so no characteristic halogen isotope pattern will be observed from the iodine itself. The natural abundance of ^{13}C will result in a small $M+1$ peak.
- Fragmentation: Under higher energy conditions (e.g., EI or MS/MS), characteristic fragments such as the loss of iodine ($M-127$) or CO may be observed.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

Principle & Application: FTIR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. It is a rapid and non-destructive technique used to confirm the presence of key structural motifs.^{[7][8]}

Causality in Experimental Choices:

- Sampling Technique: Attenuated Total Reflectance (ATR) is a modern, convenient method for solid samples, requiring minimal to no sample preparation.[8]

Protocol: FTIR-ATR

- Sample Preparation: Place a small amount of the powdered **6-Iodoquinolin-4-ol** sample directly onto the ATR crystal.
- Background Scan: Run a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) interference.
- Sample Scan: Lower the anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans over the range of 4000-500 cm⁻¹.
- Data Processing: The software will automatically ratio the sample spectrum against the background.

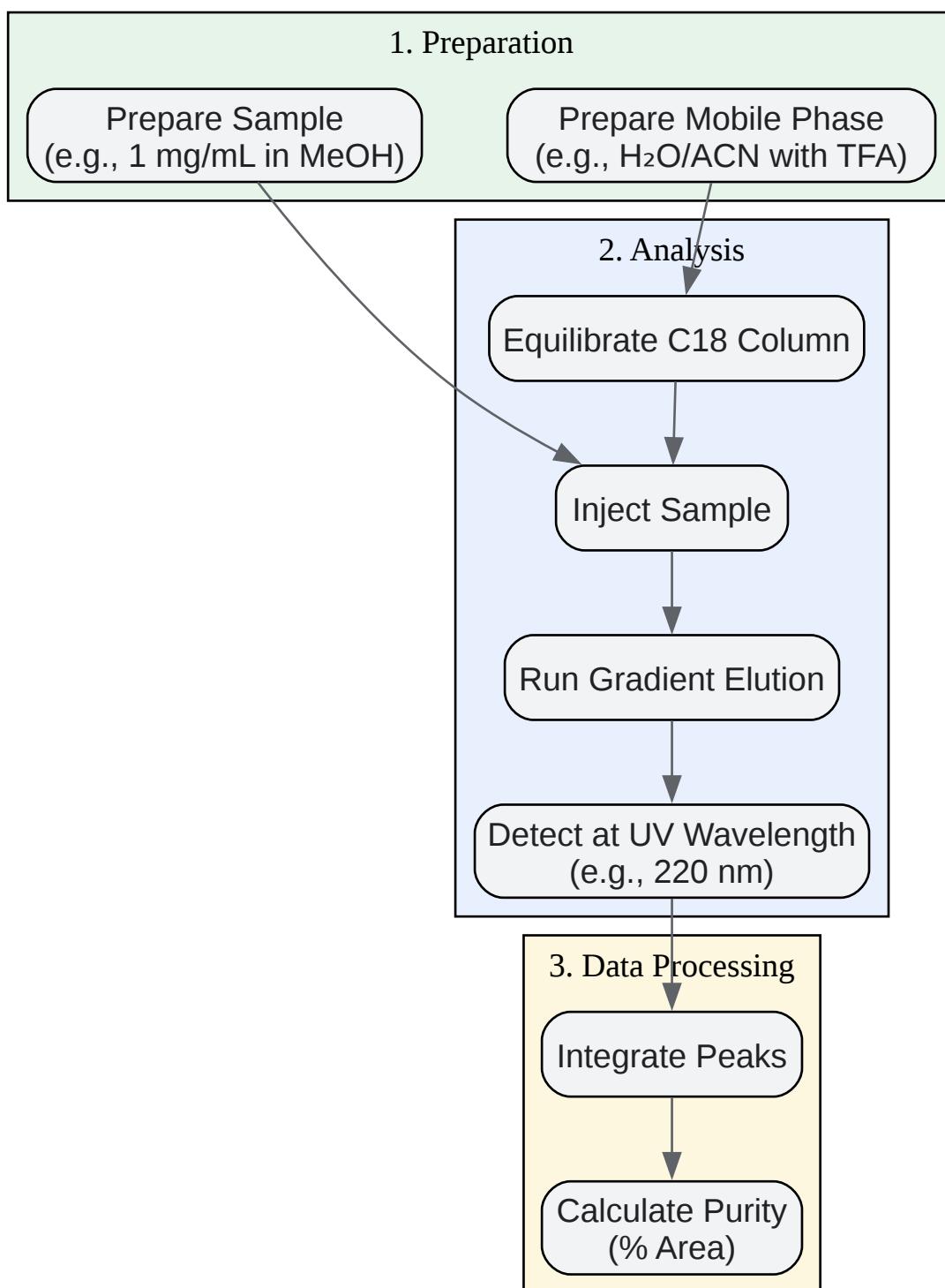
Data Interpretation: Characteristic Absorption Bands

The spectrum will be a unique fingerprint of the molecule. The keto-enol tautomerism means bands for both O-H and C=O groups may be present.

Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Intensity	Notes
O-H Stretch (enol) / N-H Stretch (keto)	3400 - 3200 (Broad)	Medium-Strong	Indicates hydrogen bonding.
Aromatic C-H Stretch	3100 - 3000	Medium-Weak	
C=O Stretch (keto form)	~1650 - 1620	Strong	Characteristic of the quinolone carbonyl.
Aromatic C=C & C=N Stretch	1600 - 1450	Medium-Strong	Multiple bands are expected for the quinoline ring.
C-O Stretch (enol form)	~1250 - 1200	Medium	
C-I Stretch	~600 - 500	Medium-Weak	In the fingerprint region.

High-Performance Liquid Chromatography (HPLC): Assessing Purity

Principle & Application: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.^[9] For **6-Iodoquinolin-4-ol**, a reversed-phase HPLC (RP-HPLC) method is ideal for determining purity and identifying any synthesis-related impurities.^[10]



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Caption: A typical workflow for purity analysis by RP-HPLC.

Protocol: RP-HPLC for Purity Analysis

- Sample Preparation: Accurately prepare a stock solution of **6-Iodoquinolin-4-ol** at ~1.0 mg/mL in methanol or acetonitrile. Further dilute as needed.
- Instrumentation & Conditions:
 - Column: C18, 4.6 x 150 mm, 5 µm particle size.
 - Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
 - Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA.
 - Flow Rate: 1.0 mL/min.
 - Detection: UV at 220 nm.[\[11\]](#)
 - Injection Volume: 10 µL.
- Gradient Elution: A gradient is recommended to ensure elution of both polar and non-polar impurities.
 - 0-2 min: 5% B
 - 2-15 min: 5% to 95% B
 - 15-18 min: 95% B
 - 18-20 min: 95% to 5% B
 - 20-25 min: 5% B (re-equilibration)
- Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.

Data Interpretation

A pure sample will show a single major peak. The presence of other peaks indicates impurities. The retention time of the main peak serves as an identifier under specific chromatographic conditions.

Thermal Analysis (TGA/DTA): Evaluating Stability

Principle & Application: Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, while Differential Thermal Analysis (DTA) detects temperature differences between the sample and a reference.^[6] These techniques are crucial for determining the thermal stability, decomposition profile, and melting point of **6-Iodoquinolin-4-ol**.^{[1][12]}

Protocol: TGA/DTA

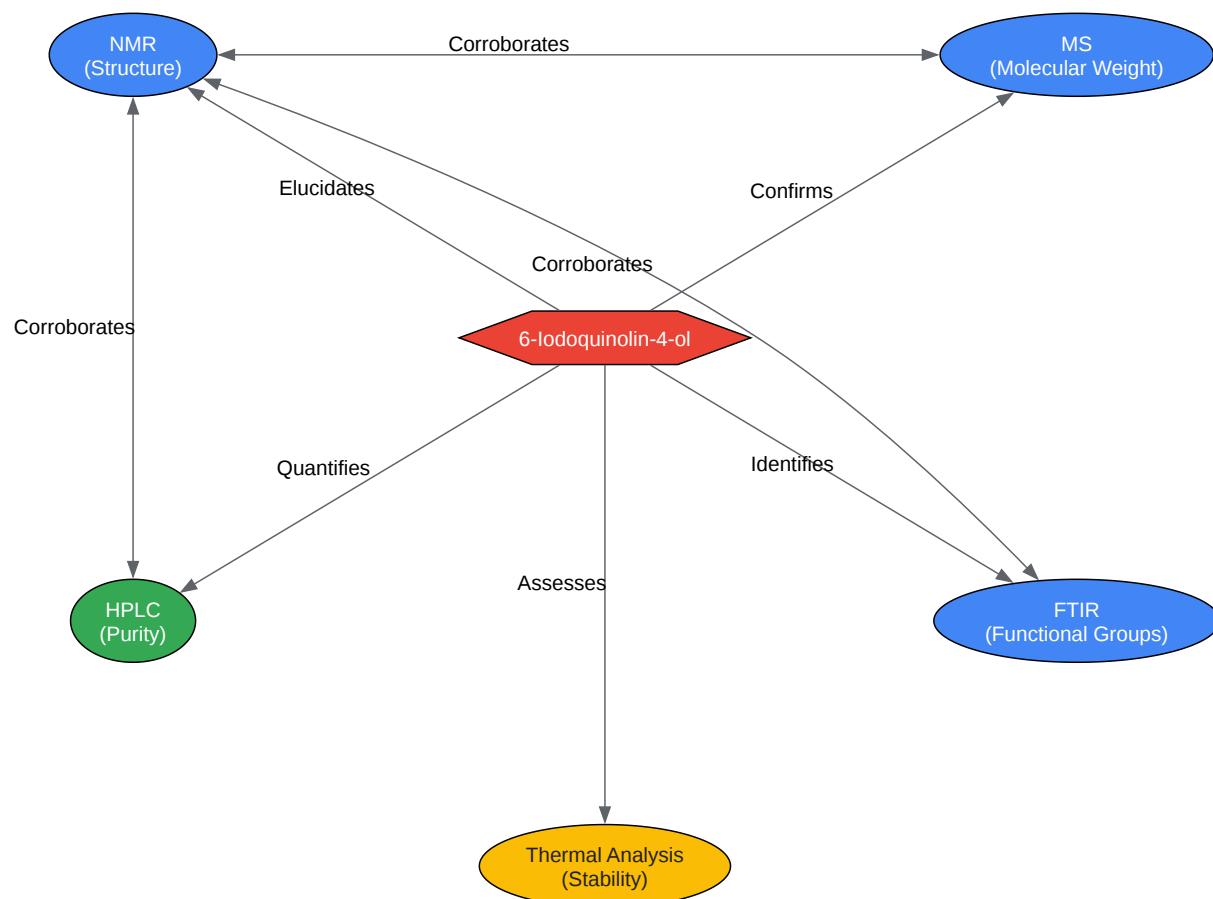
- Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan (e.g., alumina or platinum).
- Instrumentation: Place the pan in the TGA furnace.
- Acquisition: Heat the sample from ambient temperature to an upper limit (e.g., 600-800 °C) at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.^[6]
- Data Analysis: Plot the percentage of weight loss versus temperature (TGA curve) and the temperature difference versus temperature (DTA curve).

Data Interpretation

- TGA Curve: A flat baseline indicates stability. A sharp drop in weight signifies decomposition. The onset temperature of this drop is the decomposition temperature.
- DTA Curve: An endothermic peak (dip) on the DTA curve before decomposition corresponds to the melting point of the compound. Exothermic peaks (humps) often correspond to decomposition events.^[6]

Summary & Interconnectivity of Techniques

No single technique tells the whole story. The power of this analytical suite lies in how the data from each method corroborates the others, providing a self-validating and comprehensive characterization of **6-Iodoquinolin-4-ol**.

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Caption: Interconnectivity of analytical techniques for comprehensive characterization.

By systematically applying these methodologies, researchers can confidently verify the structure, assess the purity, and understand the stability of **6-Iodoquinolin-4-ol**, ensuring the quality and reliability of their downstream research and development efforts.

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